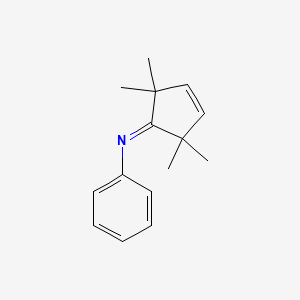
2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine is an organic compound characterized by a cyclopentene ring substituted with four methyl groups and a phenyl group attached to an imine nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of Methyl Groups: The four methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.
Formation of the Imine: The imine group is formed by reacting the cyclopentene derivative with aniline (phenylamine) under dehydrating conditions, often using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and easy separation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the imine to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl group may enhance the compound’s binding affinity to hydrophobic pockets within target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethylcyclopent-3-en-1-imine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
N-Phenylcyclopent-3-en-1-imine: Lacks the four methyl groups, affecting its steric and electronic properties.
2,2,5,5-Tetramethylcyclopent-3-en-1-one: Contains a carbonyl group instead of an imine, leading to different reactivity and applications.
Uniqueness
2,2,5,5-Tetramethyl-N-phenylcyclopent-3-en-1-imine is unique due to the combination of its cyclopentene ring, multiple methyl groups, and phenyl-substituted imine. This structure imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
89929-49-7 |
|---|---|
Molekularformel |
C15H19N |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-N-phenylcyclopent-3-en-1-imine |
InChI |
InChI=1S/C15H19N/c1-14(2)10-11-15(3,4)13(14)16-12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI-Schlüssel |
JWKXIIAQAUKLCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(C1=NC2=CC=CC=C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















